

# A Technical Guide to the Historical Applications of Picric Acid in Science

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## Compound of Interest

Compound Name: 2,3,6-Trinitrophenol

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## Abstract

Picric acid, or 2,4,6-trinitrophenol (TNP), is a compound with a multifaceted and significant history in the annals of science.<sup>[1]</sup> First synthesized in 1771 by Peter Woulfe, its journey evolved from a simple yellow dye to a crucial component in histology, a key reagent in clinical chemistry, and a widely used antiseptic.<sup>[2][3]</sup> This document provides a detailed technical overview of its principal historical applications, focusing on its roles as a histological fixative and stain, and as an analytical reagent for quantitative analysis. It includes summaries of quantitative data, detailed experimental protocols from historical contexts, and visual diagrams of key processes and workflows to provide a comprehensive resource for today's scientific professionals.

## Picric Acid in Histology

Perhaps its most enduring scientific legacy, picric acid became an indispensable tool in histology for its dual role as both a fixative and a component of various staining solutions. Its ability to precipitate proteins made it highly effective for preserving tissue morphology.<sup>[4][5]</sup>

## As a Histological Fixative: Bouin's Fluid

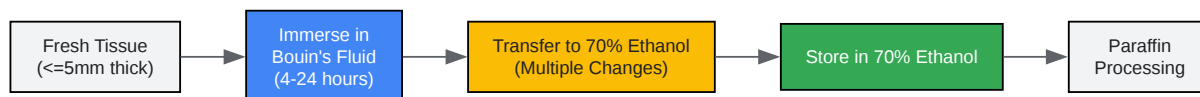
Invented by French biologist Pol Bouin in 1897, Bouin's solution became a paramount compound fixative, especially for delicate tissues, gastrointestinal biopsies, and embryonic

studies.[6][7][8] The solution's components act synergistically: formaldehyde's hardening effect is counteracted by the softening action of picric and acetic acids, while the swelling caused by acetic acid is balanced by the shrinking effect of picric acid.[6][9] This results in excellent preservation of nuclear and cytoplasmic detail.[6][10]

Picric acid acts as a coagulant fixative. It forms insoluble picrates with basic amino acid groups in proteins, causing them to precipitate and thus preserving the tissue structure.[4][5] This action makes tissues particularly receptive to subsequent staining with acid dyes.[4] However, its strong acidity can lead to the hydrolysis of DNA if fixation is prolonged, making it unsuitable for certain molecular studies.[4][5]

| Fixative Solution              | Component                             | Volume / Mass | Reference |
|--------------------------------|---------------------------------------|---------------|-----------|
| Bouin's Solution               | Saturated Aqueous Picric Acid (~1.2%) | 75 mL         | [6][11]   |
| Formalin (37-40% Formaldehyde) | 25 mL                                 | [6][11]       |           |
| Glacial Acetic Acid            | 5 mL                                  | [6][11]       |           |
| Gendre's Solution              | Saturated Picric Acid in 95% Ethanol  | 80 mL         | [6]       |
| (Alcoholic Bouin's)            | Formalin (37-40% Formaldehyde)        | 15 mL         | [6]       |
| Glacial Acetic Acid            | 5 mL                                  | [6]           |           |
| Hollande's Solution            | Copper Acetate                        | 6.25 g        | [6]       |
| Picric Acid (wet powder)       | 10 g                                  | [6]           |           |
| Formalin (37-40% Formaldehyde) | 25 mL                                 | [6]           |           |
| Glacial Acetic Acid            | 2.5 mL                                | [6]           |           |
| Distilled Water                | 250 mL                                | [6]           |           |

- Preparation of Fixative: Combine 75 parts of a saturated aqueous solution of picric acid with 25 parts of 40% formalin and 5 parts of glacial acetic acid.[6]
- Tissue Immersion: Place fresh tissue specimens, no more than 3-5 mm thick, into the Bouin's fluid. Ensure the volume of fixative is at least 15-20 times the volume of the tissue.
- Fixation Time: Allow the tissue to fix for 4 to 24 hours.[4][8][9] Fixation of 3-5 mm thick tissue is typically complete after about 8 hours.[4] Prolonged fixation beyond 24 hours can make tissues brittle and cause DNA hydrolysis.[4][8]
- Post-Fixation Washing: After fixation, transfer the tissue directly to 70% ethanol. Several changes of ethanol are required until the yellow color of the picric acid is no longer leaching from the tissue. Note: Tissues should not be washed in water, as this was historically thought to dissolve some protein picrates.[4][11]
- Storage: Store the fixed tissue in 70-80% ethanol prior to processing and embedding in paraffin.[9]



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*Workflow for tissue preparation with Bouin's fixative.*

## As a Histological Stain: Van Gieson's Stain

Introduced by American pathologist Ira Van Gieson in 1889, this method is a simple and effective differential stain for connective tissue.[12][13] It uses a mixture of picric acid and acid fuchsin to vividly distinguish collagen from other tissue elements.[12] Picric acid acts as the counterstain, coloring muscle, cytoplasm, and red blood cells yellow, while the acid fuchsin selectively binds to collagen, staining it a bright red.[12][14]

- Solution Preparation: Prepare the Van Gieson solution by mixing 100 mL of a saturated aqueous solution of picric acid with 5 mL of a 1% aqueous solution of acid fuchsin.

- Deparaffinization and Rehydration: Deparaffinize tissue sections and bring them to water through graded alcohols.
- Nuclear Staining (Optional but common): Stain the nuclei with Weigert's iron hematoxylin for 10 minutes. Wash in running tap water.
- Differentiation: Differentiate briefly in 1% acid alcohol. Wash again in running water.
- Van Gieson Staining: Immerse slides in the Van Gieson solution for 2-5 minutes.[12]
- Dehydration and Mounting: Quickly dehydrate the sections through 95% and absolute ethanol. Rapid dehydration is crucial as picric acid is soluble in water and can be washed out.[12]
- Clearing and Mounting: Clear in xylene and mount with a resinous medium.
- Collagen: Bright Red / Pink[12][15]
- Muscle, Cytoplasm, Fibrin: Yellow[12][14]
- Nuclei: Blue / Black (if counterstained with hematoxylin)[12]



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*Standard experimental workflow for Van Gieson staining.*

## Picric Acid in Analytical and Clinical Chemistry

Beyond histology, picric acid was a cornerstone reagent in early clinical chemistry laboratories for the quantitative analysis of biological fluids.

## The Jaffé Reaction for Creatinine Determination

In 1886, Max Jaffé discovered that creatinine reacts with picric acid in an alkaline solution to produce a characteristic red-orange color.[16][17][18] This observation was later adapted into a

quantitative colorimetric assay by Otto Folin in 1904, which became the standard method for measuring creatinine in blood and urine for many decades.[\[16\]](#)[\[17\]](#) The intensity of the colored complex, measured spectrophotometrically, is directly proportional to the creatinine concentration.[\[16\]](#)

The reaction involves the formation of a red-orange Janovsky-like complex between creatinine and the picrate ion under alkaline conditions (typically using sodium hydroxide).[\[16\]](#) While the exact structure of the chromogen has been debated, the reaction's reliability and simplicity made it a laboratory staple for assessing renal function.[\[16\]](#)[\[17\]](#)

| Parameter                     | Value   | Reference                                 |
|-------------------------------|---|---|
| Analyte                       | Creatinine                                      | <a href="#">[16]</a> <a href="#">[17]</a> |
| Reagents                      | Picric Acid, Sodium Hydroxide                   | <a href="#">[16]</a> <a href="#">[17]</a> |
| Product                       | Red-Orange Creatinine Picrate Complex           | <a href="#">[16]</a>                      |
| Spectrophotometric Wavelength | ~490–520 nm                                     | <a href="#">[16]</a>                      |
| Historical Predecessor Method | Neubauer Reaction (Zinc Chloride Precipitation) | <a href="#">[17]</a> <a href="#">[18]</a> |

- **Sample Preparation:** Pipette a specific volume (e.g., 1 mL) of urine into a volumetric flask.
- **Reagent Addition:** Add 20 mL of a saturated picric acid solution, followed by 1.5 mL of a 10% sodium hydroxide solution.
- **Reaction Time:** Mix the solution and allow it to stand for 10 minutes for the color to develop.
- **Dilution:** Dilute the mixture to the final volume mark (e.g., 100 mL) with distilled water and mix thoroughly.
- **Measurement:** Compare the color of the unknown sample against a standard potassium dichromate solution or a known creatinine standard using a colorimeter.



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